Naringenin

Antioxidant Lipid peroxidation Membrane protection

Select Naringenin (CAS 67604-48-2) for its uniquely steep pH-solubility response—a 314-fold increase from pH 3.5 to 8.5—enabling colon-targeted and smart-release formulation R&D. Unlike glycosylated flavanones requiring intestinal deglycosylation, this aglycone delivers direct membrane-protective activity (lipid peroxidation IC50 37.8 μM vs. naringin's 64.7 μM) and serves as a chirally-defined selective positive control for CYP2C19 inhibition panels. Researchers investigating flavanone pharmacokinetics or first-pass metabolism benefit from its extensively characterized 4% absolute oral bioavailability baseline. Contact us for scalable, high-purity R&D supply.

Molecular Formula C15H12O5
Molecular Weight 272.25 g/mol
CAS No. 67604-48-2
Cat. No. B018129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaringenin
CAS67604-48-2
Synonyms2,3-Dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one;  (R,S)-Naringenin;  (+/-)-5,7,4’-Trihydroxyflavanone;  5,7,4’-Trihydroxyflavanone; 
Molecular FormulaC15H12O5
Molecular Weight272.25 g/mol
Structural Identifiers
SMILESC1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O
InChIInChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-6,13,16-18H,7H2
InChIKeyFTVWIRXFELQLPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid
SolubilityPractically insoluble to insoluble
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Naringenin (CAS 67604-48-2): A Citrus Flavanone Aglycone with Distinct Pharmacological and Physicochemical Differentiation


Naringenin (CAS 67604-48-2) is a citrus-derived flavanone aglycone that serves as the primary bioactive metabolite and structural core of its glycosidic precursors, including naringin and narirutin [1]. Unlike glycosylated flavanones that require intestinal deglycosylation prior to absorption, naringenin exists as the unconjugated aglycone form, which confers both advantages and limitations: it demonstrates enhanced in vitro antioxidant and enzyme-inhibitory potency relative to its glycosides, yet exhibits poor aqueous solubility and low absolute oral bioavailability, necessitating formulation considerations for functional applications [2]. As a pleiotropic inhibitor of multiple cytochrome P450 isoforms, naringenin presents both drug interaction liability and potential therapeutic opportunity that distinguishes it from less CYP-active citrus flavonoids [3]. These physicochemical and pharmacological characteristics establish naringenin as a functionally non-interchangeable compound among the broader flavanone class, with quantifiable differentiation across antioxidant capacity, enzyme inhibition profiles, and pH-dependent solubility behavior [1].

Why Generic Flavanone Substitution Fails: Quantified Divergence Between Naringenin and Closest Analogs


Flavanones share a common 2-phenylchroman-4-one skeleton, yet substitution of naringenin with structurally similar compounds such as naringin, hesperetin, or apigenin yields materially different experimental outcomes across multiple functional dimensions. The presence or absence of glycosidic moieties alters membrane permeability and target engagement: naringenin (aglycone) exhibits fundamentally different absorption kinetics than naringin (7-O-neohesperidoside), with the latter requiring deglycosylation to naringenin before exerting systemic effects, resulting in delayed Tmax and reduced Cmax of circulating naringenin following oral naringin administration [1]. Ring hydroxylation patterns further differentiate within-class performance: hesperetin (3'-O-methyl-4'-O-methyl naringenin analog) displays distinct pH-solubility response curves compared to naringenin, while apigenin (flavone analog with C2-C3 double bond) demonstrates markedly different antioxidant potency in membrane systems [2]. Critically, naringenin's selective CYP2C19 inhibition (IC50 = 0.43 μM) is not replicated by many other flavanones, creating drug-drug interaction profiles unique to this compound [3]. These quantifiable divergences render generic flavanone interchange scientifically indefensible for applications requiring predictable solubility behavior, reproducible enzyme inhibition, or defined metabolic fate.

Naringenin (CAS 67604-48-2) Quantitative Differentiation Evidence: Head-to-Head Comparative Data for Scientific Procurement


Antioxidant Efficacy in Erythrocyte Membranes: Naringenin vs. Naringin and Other Flavonoids

In a comparative study evaluating flavonoid-mediated protection against oxidative damage in erythrocyte membranes induced by 700 μM tert-butyl hydroperoxide, naringenin exhibited intermediate antioxidant potency among five tested flavonoids, demonstrating superior efficacy compared to its glycoside naringin but lower potency than fisetin and kaempferol [1]. The study established IC50 values for lipid peroxidation (LPO) inhibition, providing a rank-order potency profile that enables rational compound selection for membrane-protective applications [1].

Antioxidant Lipid peroxidation Membrane protection

pH-Dependent Aqueous Solubility Enhancement: Naringenin vs. Hesperetin

Naringenin and hesperetin, two structurally similar citrus flavanones differing only by 3'-hydroxyl vs. 3'-methoxy-4'-hydroxy substitution on the B-ring, exhibit dramatically divergent pH-dependent solubility profiles [1]. When media pH was increased from 3.5 to 8.5, naringenin solubility increased by 314-fold, whereas hesperetin solubility increased by only 3.5-fold—an approximately 90-fold difference in pH responsiveness between the two analogs [1].

Solubility Formulation pH-dependent behavior

Cytochrome P450 Enzyme Inhibition Selectivity: Naringenin Isoform Profiling

Naringenin exhibits potent and selective inhibition of specific cytochrome P450 isoforms, with stereospecific differences observed between enantiomers [1]. In human liver microsome assays, naringenin demonstrated strong inhibition of CYP2C19 (IC50 = 0.43 μmol·L⁻¹) and moderate inhibition of CYP1A2 (IC50 = 4.79 μmol·L⁻¹), while showing minimal to no inhibition of CYP2B6 or CYP2D6 at concentrations up to 10 μM [2]. Critically, (S)-naringenin was 2-fold more potent as a CYP19 and CYP2C19 inhibitor than (R)-naringenin, whereas (R)-naringenin was 2-fold more potent for CYP2C9 and CYP3A [1].

CYP inhibition Drug-drug interaction Metabolism

Comparative Oral Bioavailability: Naringenin vs. Naringin Metabolic Fate

Direct oral administration of naringenin yields an absolute bioavailability of only 4% in rabbits, increasing to 8% when accounting for conjugated metabolites, reflecting extensive first-pass glucuronidation and sulfation at the gut wall [1]. Oral administration of naringin (the 7-O-neohesperidoside glycoside) resulted in markedly different pharmacokinetics: later Tmax, lower Cmax, and longer mean residence time for circulating naringenin and its conjugates compared to direct naringenin administration [1]. The ratio of naringenin conjugates (AUC) to total absorbed naringenin was substantially higher following oral naringin than oral naringenin [1].

Bioavailability Pharmacokinetics First-pass metabolism

NF-κB Pathway Inhibition at Defined Concentration: Naringenin vs. Tectoridin A and Nigricin A

In a comparative screening of phenolic constituents isolated from Iris domestica rhizomes, naringenin demonstrated superior inhibition of the NF-κB signaling pathway compared to structurally related compounds tested at an identical concentration [1]. At 10 μM concentration, naringenin achieved an 88.71% inhibition rate, exceeding both tectoridin A (53.71%) and nigricin A (57.68%) in the same assay system [1].

Anti-inflammatory NF-κB Signaling pathway inhibition

Evidence-Based Application Scenarios for Naringenin (CAS 67604-48-2) in Research and Industrial Procurement


Membrane Lipid Peroxidation Studies Requiring Aglycone-Level Antioxidant Activity

Based on the direct head-to-head comparison establishing naringenin's IC50 of 37.8 ± 4.4 μM for lipid peroxidation inhibition in erythrocyte membranes—substantially lower (more potent) than naringin's IC50 of 64.7 ± 8.6 μM—researchers requiring flavonoid aglycone activity in membrane-protective assays should select naringenin over glycosylated alternatives [1]. This scenario is particularly relevant for studies investigating oxidative damage to cellular membranes where glycosidic moieties may sterically hinder membrane interaction or reduce antioxidant efficacy.

pH-Triggered Formulation Development for Enteric or Colonic Delivery Systems

The 314-fold solubility increase exhibited by naringenin when pH shifts from 3.5 to 8.5 provides a unique pH-responsive behavior that differs fundamentally from hesperetin (3.5-fold increase) and other flavanones [2]. Formulation scientists developing pH-sensitive delivery systems—including enteric-coated nutraceuticals, colon-targeted therapeutics, or smart-release functional foods—should prioritize naringenin when a steep pH-solubility response curve is desired for controlled release at intestinal pH.

CYP2C19 Inhibition Studies and Drug-Drug Interaction Screening Panels

Naringenin's potent CYP2C19 inhibition (IC50 = 0.43 μM) combined with negligible activity against CYP2B6 and CYP2D6 at concentrations up to 10 μM establishes this compound as a selective tool for CYP2C19-focused metabolic studies [3][4]. Preclinical drug interaction screening programs and cytochrome P450 inhibition panels can utilize naringenin as a defined positive control for CYP2C19 activity assessment. The documented enantiomer-specific differences (2-fold potency variations between (R)- and (S)-naringenin for specific isoforms) further support applications requiring chirally-defined CYP modulators.

Flavanone Bioavailability and First-Pass Metabolism Mechanistic Investigations

The characterized absolute bioavailability of 4% (free) and 8% (total including conjugates) following oral administration in rabbits, alongside the demonstrated pharmacokinetic divergence between naringenin and naringin administration, positions naringenin as a well-defined reference compound for studying intestinal first-pass metabolism, glucuronidation/sulfation mechanisms, and aglycone-vs-glycoside absorption kinetics [5]. Researchers investigating flavanone pharmacokinetics or developing strategies to overcome poor oral bioavailability should select naringenin for its extensively documented metabolic fate and established baseline parameters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Naringenin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.